(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate
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Description
(S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H28N2O4 and its molecular weight is 312.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Stereoselective Synthesis : (S)-tert-Butyl 3-(oxane-4-carbonylamino)piperidine-1-carboxylate is used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This process involves the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to N-Boc piperidine derivatives (Moskalenko & Boev, 2014).
Molecular Structure Analysis : The compound has been synthesized as a cyclic amino acid ester and analyzed using methods like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction. These analyses provide insights into its molecular structure, revealing aspects like dihedral angles and space group information (Moriguchi et al., 2014).
Chemical Transformations and Synthesis
Formation of Bicyclic Systems : X-ray studies show that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, related to the subject compound, forms bicyclic systems with specific orientations and configurations, useful in further chemical transformations (Didierjean et al., 2004).
Intermediate in Biologically Active Compounds : It serves as an intermediate in synthesizing biologically active compounds like crizotinib, demonstrating its importance in medicinal chemistry (Kong et al., 2016).
Key Intermediate in Drug Synthesis : The compound is a crucial intermediate in synthesizing drugs like Vandetanib. Its synthesis involves multiple steps, including acylation, sulfonation, and substitution (Wang et al., 2015).
Application in Diverse Piperidine Derivatives
Synthesis of Diverse Piperidine Derivatives : The compound is involved in reactions leading to various piperidine derivatives, indicating its versatility in organic synthesis (Moskalenko & Boev, 2014).
Building Block for Substituted Piperidines : It acts as a scaffold for preparing substituted piperidines, crucial for advancing synthetic organic chemistry (Harmsen et al., 2011).
Properties
IUPAC Name |
tert-butyl (3S)-3-(oxane-4-carbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-5-13(11-18)17-14(19)12-6-9-21-10-7-12/h12-13H,4-11H2,1-3H3,(H,17,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXKSKQKWJNTQE-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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